2-Hydroxy-4-isopropylamino-6-methylamino-1,3,5-triazine
Overview
Description
2-Hydroxy-4-isopropylamino-6-methylamino-1,3,5-triazine is a chemical compound with the molecular formula C7H13N5O. This compound is primarily used for research purposes and is not intended for human or veterinary use.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-isopropylamino-6-methylamino-1,3,5-triazine involves several steps:
Reaction of Cyanuric Chloride with Isopropylamine: Cyanuric chloride reacts with isopropylamine under alkaline conditions to produce 2-chloro-4,6-diisopropylamino-1,3,5-triazine.
Formation of Disulfide: This intermediate compound then reacts with sodium sulfide in a “thio-bridge” reaction to form a disulfide.
Oxidation: The disulfide is oxidized in air with sodium hydroxide to form a sodium thiolate compound.
Final Reaction: Finally, the sodium thiolate compound reacts with dimethyl sulfate to synthesize the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the synthetic route described above can be adapted for large-scale production with appropriate modifications to reaction conditions and equipment.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-4-isopropylamino-6-methylamino-1,3,5-triazine undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized products.
Substitution: It can undergo substitution reactions, particularly involving the amino groups.
Common Reagents and Conditions
Oxidation: Sodium hydroxide and air are commonly used for oxidation reactions.
Substitution: Various amines and alkylating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxidized triazine derivatives.
Scientific Research Applications
2-Hydroxy-4-isopropylamino-6-methylamino-1,3,5-triazine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, although it is not currently used in clinical settings.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Hydroxy-4-isopropylamino-6-methylamino-1,3,5-triazine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and interfere with metabolic processes, leading to its observed effects. Detailed studies are required to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-4-isopropylamino-6-methylamino-1,3,5-triazine: This compound itself.
4,6-Diisopropylamino-2-methylamino-1,3,5-triazine: A similar compound with different substituents.
2-Chloro-4,6-diisopropylamino-1,3,5-triazine: An intermediate in the synthesis of the target compound.
Uniqueness
This compound is unique due to its specific substitution pattern and the resulting chemical properties.
Properties
IUPAC Name |
4-(methylamino)-6-(propan-2-ylamino)-1H-1,3,5-triazin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N5O/c1-4(2)9-6-10-5(8-3)11-7(13)12-6/h4H,1-3H3,(H3,8,9,10,11,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGIJSTMRQUSXHN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC(=NC(=O)N1)NC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80564514 | |
Record name | 4-(Methylamino)-6-[(propan-2-yl)amino]-1,3,5-triazin-2(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80564514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83656-31-9 | |
Record name | 4-(Methylamino)-6-[(propan-2-yl)amino]-1,3,5-triazin-2(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80564514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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